molecular formula C38H40N2O3 B601940 4-[2-di-[2-(2,3-Dihydrobenzofuran-4-yl)ethyl]aminoethyl)-3,3-diphenylpyrolidine-2-one CAS No. 1797983-04-0

4-[2-di-[2-(2,3-Dihydrobenzofuran-4-yl)ethyl]aminoethyl)-3,3-diphenylpyrolidine-2-one

カタログ番号: B601940
CAS番号: 1797983-04-0
分子量: 572.74
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-di-[2-(2,3-Dihydrobenzofuran-4-yl)ethyl]aminoethyl)-3,3-diphenylpyrolidine-2-one involves multiple steps, starting with the preparation of 2,3-dihydrobenzofuran derivatives. These derivatives are then subjected to various chemical reactions, including amination and cyclization, to form the final product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction environments to facilitate the formation of the desired product .

化学反応の分析

Types of Reactions

4-[2-di-[2-(2,3-Dihydrobenzofuran-4-yl)ethyl]aminoethyl)-3,3-diphenylpyrolidine-2-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

科学的研究の応用

Pharmacological Applications

Cholinergic Receptor Modulation
Darifenacin is primarily known for its role as a selective antagonist of the M3 muscarinic acetylcholine receptor. This action is particularly relevant in the treatment of overactive bladder (OAB) conditions. The compound's ability to inhibit the M3 receptor helps reduce urinary frequency and urgency by relaxing bladder smooth muscle .

Potential in Neurological Research
Research indicates that compounds similar to Darifenacin may have implications in neurological studies, particularly concerning cholinergic signaling pathways. The modulation of these pathways could provide insights into diseases such as Alzheimer's and other forms of dementia .

Synthesis and Structural Studies

The synthesis of 4-[2-di-[2-(2,3-Dihydrobenzofuran-4-yl)ethyl]aminoethyl)-3,3-diphenylpyrolidine-2-one has been explored in various studies focusing on structure-activity relationships (SAR). These studies aim to optimize the pharmacokinetic properties and efficacy of derivatives for therapeutic use. The compound's complex structure allows for modifications that can enhance its selectivity and potency against specific targets .

Case Studies and Research Findings

A notable study investigated the effects of Darifenacin on bladder function in patients with OAB. The results demonstrated a significant reduction in urinary incontinence episodes and an improvement in quality of life metrics among participants . Additionally, ongoing research is exploring the compound's potential neuroprotective effects, which may open new avenues for treating neurodegenerative disorders .

Comparative Analysis with Related Compounds

Compound NameActivityApplication Area
DarifenacinM3 antagonistOveractive bladder treatment
SolifenacinM3 antagonistOveractive bladder treatment
TolterodineM3/M1 antagonistOveractive bladder treatment

This table compares Darifenacin with other known anticholinergic agents used for similar therapeutic purposes, highlighting its specificity towards the M3 receptor which may result in fewer side effects compared to less selective compounds .

作用機序

The mechanism of action of 4-[2-di-[2-(2,3-Dihydrobenzofuran-4-yl)ethyl]aminoethyl)-3,3-diphenylpyrolidine-2-one involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .

類似化合物との比較

生物活性

4-[2-di-[2-(2,3-Dihydrobenzofuran-4-yl)ethyl]aminoethyl)-3,3-diphenylpyrolidine-2-one, commonly referred to as a derivative of Darifenacin, is a compound of significant interest in pharmacological research. Its complex structure and potential biological activities make it a candidate for various therapeutic applications. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.

Basic Information

PropertyDetails
IUPAC Name This compound
Molecular Formula C38H40N2O3
Molecular Weight 572.74 g/mol
CAS Number 1797983-04-0

Structural Characteristics

The compound features a complex molecular structure characterized by multiple aromatic rings and an amine group. This structural uniqueness is believed to contribute to its specific biological activities.

The biological activity of this compound primarily involves its interaction with various receptors and enzymes. It is hypothesized to act as a selective antagonist at specific muscarinic acetylcholine receptors (mAChRs), which are implicated in numerous physiological processes including neurotransmission and smooth muscle contraction.

Pharmacological Effects

  • Antimuscarinic Activity : The compound has been studied for its potential role in treating overactive bladder syndrome through its antimuscarinic properties. It inhibits the action of acetylcholine at mAChRs, leading to decreased bladder contractions.
  • Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective effects by modulating neurotransmitter release and reducing oxidative stress in neuronal cells.
  • Cholesterol Regulation : Related research has indicated that derivatives of the benzofuran structure can influence lipid metabolism, particularly in increasing high-density lipoprotein cholesterol (HDL-C) levels in animal models .

Comparative Studies

In comparative studies with similar compounds, this compound demonstrated enhanced selectivity for certain mAChR subtypes compared to other antimuscarinics like oxybutynin or tolterodine .

Case Study 1: Antimuscarinic Efficacy

A study investigated the efficacy of this compound in a rat model of bladder overactivity. Results showed significant reductions in micturition frequency and urgency compared to control groups treated with placebo.

Case Study 2: Neuroprotective Properties

Research published in Neuroscience Letters highlighted the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. In vitro assays demonstrated that it reduced reactive oxygen species (ROS) levels and preserved cell viability under stress conditions .

Table: Summary of Biological Activities

Activity TypeMechanismReference
AntimuscarinicInhibition of mAChRs
NeuroprotectionReduction of oxidative stress
Cholesterol modulationIncrease in HDL-C

特性

IUPAC Name

4-[2-[bis[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]amino]ethyl]-3,3-diphenylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H40N2O3/c41-37-38(32-7-3-1-4-8-32,33-9-5-2-6-10-33)34(27-39-37)17-22-40(20-15-28-11-13-35-30(25-28)18-23-42-35)21-16-29-12-14-36-31(26-29)19-24-43-36/h1-14,25-26,34H,15-24,27H2,(H,39,41)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKTWIYOLHVOCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)CCN(CCC3CNC(=O)C3(C4=CC=CC=C4)C5=CC=CC=C5)CCC6=CC7=C(C=C6)OCC7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H40N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[2-di-[2-(2,3-Dihydrobenzofuran-4-yl)ethyl]aminoethyl)-3,3-diphenylpyrolidine-2-one
Reactant of Route 2
4-[2-di-[2-(2,3-Dihydrobenzofuran-4-yl)ethyl]aminoethyl)-3,3-diphenylpyrolidine-2-one
Reactant of Route 3
4-[2-di-[2-(2,3-Dihydrobenzofuran-4-yl)ethyl]aminoethyl)-3,3-diphenylpyrolidine-2-one
Reactant of Route 4
Reactant of Route 4
4-[2-di-[2-(2,3-Dihydrobenzofuran-4-yl)ethyl]aminoethyl)-3,3-diphenylpyrolidine-2-one
Reactant of Route 5
4-[2-di-[2-(2,3-Dihydrobenzofuran-4-yl)ethyl]aminoethyl)-3,3-diphenylpyrolidine-2-one
Reactant of Route 6
4-[2-di-[2-(2,3-Dihydrobenzofuran-4-yl)ethyl]aminoethyl)-3,3-diphenylpyrolidine-2-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。